2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
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Overview
Description
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a synthetic organic compound with the molecular formula C15H17Cl2NO2 and a molecular weight of 314.21 g/mol. This compound is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and a spirocyclic oxaspiro[3.5]nonane moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can facilitate substitution reactions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic moiety may confer unique binding properties, enhancing the compound’s affinity and selectivity for its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Similar structure but with one chlorine atom.
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Contains fluorine atoms instead of chlorine.
Uniqueness
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is unique due to the presence of two chlorine atoms, which can influence its reactivity and interaction with biological targets. The spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c16-10-1-2-11(12(17)9-10)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNGXRBHMGBHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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